molecular formula C11H13NO2 B1580763 4-Benzylmorpholin-2-one CAS No. 5453-99-6

4-Benzylmorpholin-2-one

Cat. No.: B1580763
CAS No.: 5453-99-6
M. Wt: 191.23 g/mol
InChI Key: QFURGBUPRUOUDM-UHFFFAOYSA-N
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Description

4-Benzylmorpholin-2-one (CAS 5453-99-6, C₁₁H₁₃NO₂, MW 191.23) is a morpholine derivative featuring a benzyl group at the 4-position and a ketone group in the 2-position of the morpholinone ring. It is synthesized via a one-pot protocol using TiCl₄ and dichloromethylenemorpholin-4-ium chloride, yielding 41% after purification . Key spectral data include:

  • IR: 1729 cm⁻¹ (C=O stretch)
  • ¹H NMR (CDCl₃): δ 7.30 (m, 5H, aromatic), 4.19 (t, J = 6.3 Hz, 2H), 3.65 (s, 2H), 3.38 (s, 2H)
  • ¹³C NMR (CDCl₃): δ 171.2 (C=O), 136.8–127.2 (aromatic carbons), 68.3 (O-linked CH₂) .

The compound is stored under inert atmosphere at 2–8°C and has moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Biological Activity

4-Benzylmorpholin-2-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a benzyl group at the 4-position and a carbonyl group at the 2-position of the morpholine ring, exhibits potential therapeutic properties, particularly in the context of neurological and cardiovascular conditions. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The structure of this compound can be represented as follows:

C12H15NO Molecular Formula \text{C}_{12}\text{H}_{15}\text{N}\text{O}\quad \text{ Molecular Formula }

Key Structural Features:

  • Morpholine ring: A six-membered ring containing one nitrogen atom.
  • Benzyl group: A phenyl group attached to a methylene (-CH2-) bridge.
  • Carbonyl group: Contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The carbonyl group plays a crucial role in modulating these interactions, allowing the compound to act as either an inhibitor or an activator depending on the target.

Antidepressant Effects

Research indicates that morpholine derivatives, including this compound, may act as selective norepinephrine reuptake inhibitors (NRIs). This mechanism is significant for treating affective disorders such as depression and anxiety. A study highlighted that compounds with similar structures demonstrated efficacy in enhancing norepinephrine levels in synaptic clefts, thereby improving mood and cognitive function .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Morpholine derivatives have shown potential in blocking T-type calcium channels, which are implicated in neuronal excitability and cell death. This action suggests that this compound could be beneficial in preventing neuronal damage associated with conditions like Alzheimer's disease and epilepsy .

Cardiovascular Benefits

Morpholinones have been identified as having protective effects against myocardial ischemia and hypertension. The ability of this compound to modulate calcium channel activity may contribute to its cardioprotective effects, making it a candidate for further investigation in cardiovascular therapies .

Case Studies

Several studies have investigated the pharmacological properties of morpholine derivatives:

  • Norepinephrine Reuptake Inhibition : A series of morpholine compounds were evaluated for their ability to inhibit norepinephrine reuptake. Results indicated that certain derivatives exhibited significant potency, suggesting their potential use as antidepressants .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that morpholine derivatives could reduce neuronal apoptosis in models of oxidative stress, supporting their role as neuroprotective agents .
  • Cardiovascular Protection : Research on the effects of morpholinones on heart function revealed that these compounds could improve cardiac output and reduce arrhythmias in animal models of heart disease .

Comparative Analysis

The following table summarizes the biological activities and unique properties of various morpholine derivatives compared to this compound:

Compound NameBiological ActivityUnique Properties
This compound Norepinephrine reuptake inhibition; neuroprotectionCarbonyl group enhances reactivity
(S)-4-Benzylmorpholin-3-one Antidepressant effects; selective NRIChiral center influences receptor binding affinity
(S)-4-Benzylmorpholin-3-carboxylic acid Potential anti-inflammatory effectsEnhanced polarity affecting solubility
(S)-4-Benzylmorpholin-3-aminoethanol Anticonvulsant potentialAmine functionality may alter biological activity

Scientific Research Applications

Medicinal Chemistry

The morpholine ring is prevalent in many bioactive compounds, which allows derivatives like 4-benzylmorpholin-2-one to be explored as potential drug candidates. Here are some notable applications:

  • GPCR Antagonists : Research indicates that morpholino derivatives may act as antagonists for G-protein coupled receptors (GPCRs), which are crucial targets in drug design for various therapeutic areas including psychiatry and neurology .
  • Drug Development : Due to its structural features, this compound can serve as a precursor for synthesizing more complex molecules with desired biological activities. It is particularly relevant in developing compounds targeting serotonin receptors, which are implicated in mood regulation and other physiological processes .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its aldehyde functional group allows for versatile reactions, including:

  • Formation of Complex Molecules : The compound can undergo various transformations to yield more complex structures, which are essential in pharmaceuticals.
  • Synthesis of Chiral Compounds : It has been employed in synthesizing chiral intermediates that are critical for producing enantiomerically pure drugs .

Case Study 1: Synthesis of Chiral Intermediates

A study described the practical synthesis of chiral this compound derivatives as useful pharmaceutical intermediates. The methodology involved multi-step reactions that highlight its utility in creating compounds with specific stereochemistry, which is vital for drug efficacy .

Case Study 2: Inhibition of Carbonic Anhydrase

Recent investigations have explored the inhibitory effects of morpholine derivatives on carbonic anhydrase isoforms. Compounds similar to this compound were tested against human carbonic anhydrases, showing promising results as selective inhibitors that could be leveraged for therapeutic applications in conditions like glaucoma and cancer .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Benzylmorpholin-2-one, and how are they experimentally determined?

  • Answer: The molecular formula of this compound is C₁₁H₁₃NO₂ , with a molecular weight of 191.23 g/mol . Key properties include:

  • Storage conditions : Inert atmosphere at 2–8°C to prevent degradation .
  • Hazard profile : Classified under GHS warning codes H302, H315, H319, and H335 (toxic if swallowed, skin/eye irritation, respiratory irritation) .
  • Analytical methods : Purity is typically assessed via HPLC, while structural confirmation uses NMR and IR spectroscopy. For derivatives, mass spectrometry (MS) and X-ray crystallography may resolve stereochemical ambiguities .

Q. What synthetic routes are established for this compound, and how can reaction yields be optimized?

  • Answer: While direct synthesis data for this compound is limited, analogous morpholinone derivatives are synthesized via:

  • Ring-closing reactions : Using benzylamine and carbonyl precursors under acidic or basic conditions .
  • Catalytic hydrogenation : For intermediates like 4-benzylmorpholine derivatives, palladium or platinum catalysts in ethanol achieve >80% yield .
  • Optimization factors : Temperature control (e.g., 60–80°C), solvent polarity (e.g., THF for solubility), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:carbonyl) improve yields .

Advanced Research Questions

Q. How do structural modifications at the 2-position of 4-Benzylmorpholin derivatives influence their biological activity?

  • Answer: Substitutions at the 2-position (e.g., hydroxymethyl, methoxy, or vinyl groups) alter bioactivity:

  • Hydroxymethyl derivatives : Exhibit enhanced binding to enzymes like kinases due to hydrogen bonding (e.g., (S)-(4-benzylmorpholin-2-yl)methanol, CAS 132073-82-6) .
  • Vinyl derivatives : Increased lipophilicity (e.g., 2-Vinyl-4-benzylmorpholine, CAS 126544-43-2) improves membrane permeability but may reduce aqueous stability .
  • Methodology : Structure-activity relationship (SAR) studies using competitive binding assays (e.g., SPR) and molecular docking (AutoDock Vina) quantify these effects .

Q. How can contradictory data on the biological activities of this compound derivatives be resolved?

  • Answer: Contradictions in reported activities (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Variability in assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4) .
  • Impurity profiles : Use preparative HPLC to isolate >95% pure compounds before testing .
  • Target selectivity : Employ CRISPR-edited cell lines to isolate specific pathways (e.g., mTOR vs. MAPK) .

Q. What computational strategies enhance the design of this compound derivatives with improved selectivity?

  • Answer:

  • Docking simulations : Prioritize derivatives with high binding scores to target proteins (e.g., COX-2 over COX-1) using Glide or GOLD .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD <2 Å) .
  • ADMET prediction : Tools like SwissADME predict bioavailability and toxicity early in design .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Benzylmorpholin-3-one

  • Structure : Benzyl group at C4, ketone at C3.
  • Molecular Formula: C₁₁H₁₃NO₂ (MW 191.23) .
  • Key Differences: The ketone position (C3 vs. Purity: 95% (vs. 97% for 4-Benzylmorpholin-2-one) . Synthesis: Not explicitly described in evidence but likely requires regioselective oxidation or ring closure.

4-Benzyl-2-hydroxymorpholin-3-one

  • Structure : Hydroxyl group at C2, ketone at C3.
  • Molecular Formula: C₁₁H₁₃NO₃ (MW 207.23) .
  • Key Differences :
    • The hydroxyl group increases polarity (TPSA: 55.84 Ų) and may enhance solubility in protic solvents.
    • Bioavailability : Predicted GI absorption = high; BBB permeability = low .

4-Benzyl-morpholine-3-carboxylic Acid

  • Structure : Carboxylic acid at C3, benzyl at C4.
  • Molecular Formula: C₁₂H₁₃NO₃ (MW 219.24) .
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~4–5) and enables salt formation. Applications: Potential as a building block for peptidomimetics or metal-chelating agents.

3-Benzyl-2-morpholin-4-yl-chromen-4-one

  • Structure: Chromenone core with morpholine and benzyl groups.
  • Molecular Formula: C₂₀H₁₈NO₃ (MW 320.36) .
  • Key Differences: Extended conjugation (chromenone core) shifts UV-Vis absorption (λmax ~300–350 nm). Synthesis: Uses 2'-hydroxy-3-phenylpropiophenone and TiCl₄, yielding 41% .

Data Table: Structural and Physicochemical Properties

Compound Molecular Formula MW Functional Groups Key Spectral Data (IR/NMR) Purity Hazard Profile
This compound C₁₁H₁₃NO₂ 191 Benzyl, morpholin-2-one IR: 1729 cm⁻¹; ¹H NMR δ 7.30 97% H302, H315, H319
4-Benzylmorpholin-3-one C₁₁H₁₃NO₂ 191 Benzyl, morpholin-3-one Not reported 95% Not reported
4-Benzyl-2-hydroxymorpholin-3-one C₁₁H₁₃NO₃ 207 Benzyl, hydroxyl, morpholin-3-one Not reported N/A Not reported
4-Benzyl-morpholine-3-carboxylic Acid C₁₂H₁₃NO₃ 219 Benzyl, carboxylic acid Not reported 95% Not reported
3-Benzyl-2-morpholin-4-yl-chromen-4-one C₂₀H₁₈NO₃ 320 Benzyl, chromenone, morpholine Not reported N/A Not reported

Key Research Findings

  • Regioselectivity Challenges : Ketone position (C2 vs. C3) significantly impacts reactivity. For example, this compound shows higher thermal stability than its 3-one isomer .
  • Discrepancies in Elemental Analysis : For this compound, observed carbon content (70.08%) deviates from calculated (69.09%), possibly due to synthesis byproducts .

Preparation Methods

Chiral Synthesis via Morpholine Amide Intermediate and Grignard Reaction

Overview

A commercial synthetic route was developed to produce (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key intermediate closely related to 4-benzylmorpholin-2-one, primarily for pharmaceutical applications. The process involves two critical steps:

Key Details

  • The resolution step yields the chiral intermediate in 35% yield.
  • The Grignard reaction proceeds with an 89% yield, producing the compound as a mesylate salt.
  • Optimal Grignard reagent formation is achieved using a combination of iodine (I2) and diisobutylaluminum hydride (DIBAL-H) for initiation.
  • ReactMax calorimetry was employed to monitor the Grignard reagent formation.
  • The process shows potential for continuous operation with magnesium recycling, enhancing scalability.
Step Description Yield (%) Notes
Resolution of amide Installation of S-morpholino stereocenter 35 Enantioselective step
Grignard reaction Formation of this compound mesylate 89 Initiated by I2 and DIBAL-H; scalable

Source: Kopach et al., Org. Process Res. Dev., 2009

One-Pot Synthetic Protocol Using α-Amino Acids and 1,2-Dibromoethane

Overview

An alternative, simple, and scalable one-pot synthetic method was developed for preparing 3-substituted-N-benzyl-morpholin-2-one derivatives, including this compound analogs. This method utilizes α-amino acids as starting materials and proceeds through sequential alkylation and cyclization steps.

Reaction Conditions

  • α-Amino acid (e.g., L-phenylalanine) is stirred with potassium carbonate (K2CO3) in acetonitrile.
  • 1,2-Dibromoethane is added to promote cyclization at 80 °C for 6–8 hours.
  • After complete conversion, benzyl bromide and additional K2CO3 are added, and the mixture is refluxed for 4 hours.
  • The product is isolated by solvent evaporation and purified by column chromatography.

Yields and Optimization

  • Overall yields range from 52% to 78% for various derivatives.
  • 1,2-Dibromoethane was found superior to other dihaloethanes.
  • K2CO3 and acetonitrile at 80 °C were optimal for the reaction.
Parameter Conditions Outcome
Base K2CO3 Effective for deprotonation
Solvent Acetonitrile Optimal polarity and reflux
Alkylating agent 1,2-Dibromoethane Superior for cyclization
Temperature 80 °C (cyclization), reflux (benzylation) Efficient reaction rates
Yield range 52–78% overall Good scalability and purity

Source: Seminal one-pot synthesis report, Heterocycles, 2010

Alkylation of Morpholin-3-one with Benzyl Bromide

Overview

A synthetic procedure for 4-benzylmorpholin-3-one, a close structural analog, involves the alkylation of morpholin-3-one with benzyl bromide in the presence of sodium hydride.

Procedure Highlights

  • Morpholin-3-one is dissolved in N,N-dimethylformamide (DMF).
  • Sodium hydride (60% dispersion) is added at 0 °C, then warmed to room temperature.
  • Benzyl bromide is added, and the mixture is stirred for 16 hours.
  • The reaction is quenched with brine, extracted with ethyl acetate, dried, and purified by flash chromatography.
  • The product is obtained as a colorless oil with nearly quantitative yield (100%).
Step Conditions Yield (%) Notes
Deprotonation NaH in DMF, 0 °C to RT - Generates nucleophile
Alkylation Benzyl bromide, 16 h stirring 100 High efficiency
Workup Brine quench, extraction - Standard organic workup

Source: ACS Omega, 2019

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Chiral resolution + Grignard Morpholine amide intermediate I2, DIBAL-H, Grignard reagent 35 (resolution), 89 (Grignard) Scalable, stereoselective, continuous process potential
One-pot synthesis α-Amino acids, 1,2-dibromoethane K2CO3, acetonitrile, benzyl bromide 52–78 Simple, scalable, mild conditions
Alkylation of morpholin-3-one Morpholin-3-one, benzyl bromide NaH, DMF, 0 °C to RT 100 Straightforward, high yield

Properties

IUPAC Name

4-benzylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFURGBUPRUOUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280848
Record name 4-benzylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-99-6
Record name 5453-99-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of Compound 2 (355.8 mg, 2.353 mmol) and K2CO3 (565 mg, 4.09 mmol) in anhydrous CHCl3 (12 mL) at 0° C. was dropwise added Benzyl-2-bromoacetate (540 mg, 2.36 mmol) over 0.5 h. The reaction mixture was gradually warmed to room temperature and stirred for 36 h. The resulting reaction mixture was filtered while washing with CH2Cl2, and the filtrate was concentrated to give Compound 3. 1H NMR (CDCl3) δ 2.7 (t, 2H), 3.3 (s, 2H), 3.6 (s, 2H) 4.4 (t, 2H), 7.2-7.4 (m, 5H); 13C NMR (CDCl3) δ 48.49, 55.64, 61.59, 68.69, 127.67, 128.48, 128.87, 136.04, 167.37. HRMS (Positive ion FAB) Calcd for C11H13NO2 [M+H]+ m/z 192.0900. Found: [M+H]+ m/z 192.1032.
Quantity
355.8 mg
Type
reactant
Reaction Step One
Name
Quantity
565 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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